GSK1070916 is a potent and ATP-competitive inhibitor of Aurora kinases B and C (Kis = 0.38 and 1.5 nM, respectively). It is >250-fold selective for Aurora B and C over Aurora A. GSK1070916 inhibits proliferation of A549 lung cancer cells in vitro (EC50 = 7 nM). It also inhibits proliferation in a panel of 100 tumor cell lines (EC50s = <10 nM) via induction of polyploidy and apoptosis. In vivo, GSK1070916 inhibits histone H3 phosphorylation in a COLO 205 mouse xenograft model and induces tumor regression in an HL-60 mouse xenograft model. It also reduces tumor growth in 10 mouse xenograft models, including models of breast, colon, and lung carcinomas as well as leukemias. GSK1070916, also known as NMI-900 or GSK-1070916A, is an ATP-competitive inhibitor of the serine/threonine kinases Aurora B and C with potential antineoplastic activity. Aurora B/C kinase inhibitor GSK1070916A binds to and inhibits the activity of Aurora kinases B and C, which may result in inhibition of cellular division and a decrease in the proliferation of tumor cells that overexpress the Aurora kinases B and C.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
4-(4-fluoro-3-(4-methoxypiperidine-1-carbonyl)benzyl)phthalazin-1(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This paper aims to provide an overview of the synthesis, chemical structure, biological activity, and potential applications of this compound.
NU1064 is a potent poly(ADP-ribose) polymerase (PARP) inhibitor, which can potentiate the cytotoxicity of a panel of mechanistically diverse anti-cancer agents in L1210 cells. NU1064 potentiated a sublethal concentration of a DNA methylating agent in a concentration-dependent manner.
2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide, also known as PHB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. PHB is a benzimidazole derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. We will also explore the future perspectives and challenges associated with the use and study of PHB.
8-Hydroxy-2-methylquinazolin-4(3H)-one, also known as Methyl-8-hydroxyquinazoline-4-one, is a heterocyclic organic compound with a molecular formula of C10H8N2O2. It is a derivative of quinazoline and has been found to exhibit various biological activities.
Olaparib is a small molecule inhibitor that has been developed as a targeted therapy for cancer treatment. It is a member of the class of drugs known as PARP inhibitors, which work by inhibiting the activity of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a key role in DNA repair, and their inhibition can lead to the accumulation of DNA damage and ultimately cell death. Olaparib has been approved for the treatment of certain types of ovarian and breast cancer, and is currently being investigated for use in other types of cancer.
2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This paper aims to provide a comprehensive overview of the synthesis, chemical structure, biological activity, and potential applications of this compound.
Iniparib is a small molecule drug that has been investigated for its potential use in cancer treatment. It was initially developed as a PARP inhibitor, but later studies have shown that its mechanism of action is more complex.
Rucaparib is a small molecule inhibitor that belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors. It is used in the treatment of ovarian cancer and other solid tumors. Rucaparib has been approved by the US Food and Drug Administration (FDA) for the treatment of advanced ovarian cancer in patients who have received two or more chemotherapies. This paper aims to provide a comprehensive review of rucaparib, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, and future perspectives and challenges.